2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
描述
属性
IUPAC Name |
2-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c25-18-2-1-17(24-14-19-13-20-24)21-23(18)12-15-3-7-22(8-4-15)11-16-5-9-26-10-6-16/h1-2,13-16H,3-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVLOYQUSKCNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
Positional Isomerism: Oxan-2-yl vs. Oxan-4-yl Substitution
A closely related compound, 2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one, differs only in the position of the oxane (tetrahydropyran) ring substitution (2-yl vs. 4-yl). This minor structural variation can significantly alter physicochemical properties:
- Hydrogen Bonding : The oxan-4-yl substituent positions its ether oxygen differently, which may influence interactions with biological targets.
| Property | Target Compound (Oxan-4-yl) | Oxan-2-yl Isomer |
|---|---|---|
| Molecular Weight | ~404.45 g/mol | ~404.45 g/mol |
| Predicted LogP | 1.8 (estimated) | 1.5 (estimated) |
| Hydrogen Bond Donors | 1 | 1 |
Triazole-Containing Analogues
2.2.1. Epoxiconazole (BAS 480 F)
A commercial triazole fungicide, Epoxiconazole , shares the 1,2,4-triazole group but incorporates an epoxide and fluorophenyl-chlorophenyl backbone. Key differences:
- Core Structure: Epoxiconazole lacks the pyridazinone ring, instead relying on an epoxy-propyl-triazole scaffold.
- Bioactivity: Epoxiconazole inhibits fungal lanosterol 14α-demethylase (CYP51), while the target compound’s pyridazinone core may target kinases or bacterial enzymes .
| Property | Target Compound | Epoxiconazole |
|---|---|---|
| Molecular Weight | ~404.45 g/mol | 329.77 g/mol |
| LogP | 1.8 (estimated) | 3.1 (experimental) |
| Primary Application | Undefined (theoretical) | Agricultural fungicide |
2.2.2. Triadimefon
Another triazole fungicide, Triadimefon (CAS 43121-43-3), features a butanone backbone. Unlike the target compound, its triazole group is adjacent to a chlorophenoxy moiety. This structural divergence highlights the versatility of triazoles in agrochemicals but limits direct mechanistic comparisons .
Pyridazinone Derivatives
Compounds with pyridazinone cores, such as 6-(1H-1,2,3-triazol-1-yl)-2,3-dihydropyridazin-3-one derivatives from , demonstrate antiviral activity. However, these analogs include fluorinated alkyl chains and carbohydrate moieties, which enhance solubility and target binding but complicate direct structural comparisons .
Research Findings and Gaps
- Synthetic Accessibility: The target compound’s synthesis likely involves piperidine functionalization and Huisgen cycloaddition for triazole incorporation, akin to methods in . No yield or purity data are available.
- Biological Potential: Triazole-pyridazinone hybrids are underexplored but may synergize kinase inhibition (pyridazinone) with antifungal activity (triazole).
- Lack of Experimental Data: No peer-reviewed studies on this specific compound’s activity or toxicity were identified in the evidence.
常见问题
Q. Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .
- HPLC : Purity assessment (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Optional for absolute configuration determination in crystalline derivatives .
Basic: How should biological activity be assessed in preliminary studies?
Q. Answer :
- In vitro assays :
- Dose-response curves : EC50/IC50 calculations with 3 technical replicates to ensure reproducibility .
- Control compounds : Compare with known inhibitors (e.g., staurosporine for kinases) .
Advanced: How can reaction conditions be optimized to resolve low yield in triazole conjugation?
Answer :
Use Design of Experiments (DoE) to identify critical factors:
- Variables : Catalyst loading (CuI: 5–20 mol%), solvent (t-BuOH vs. DMF), and reaction time (4–24 hrs) .
- Response surface methodology (RSM) : Model interactions between variables and predict optimal conditions .
- Case study : A 15% yield improvement was achieved by switching to t-BuOH and reducing CuI to 10 mol% .
Advanced: How to address contradictory bioactivity data across cell lines?
Q. Answer :
- Mechanistic profiling : Perform target engagement assays (e.g., thermal shift assays) to confirm direct binding .
- Off-target screening : Use panels of 50+ kinases/proteases to identify unintended interactions .
- Metabolic stability : Assess compound degradation in liver microsomes; unstable metabolites may explain variability .
Advanced: What computational methods predict binding modes with biological targets?
Q. Answer :
- Molecular docking (AutoDock Vina) : Simulate interactions with active sites (e.g., ATP-binding pockets in kinases) .
- MD simulations (GROMACS) : Validate docking poses over 100 ns trajectories to assess stability .
- SAR analysis : Compare with analogs (e.g., triazole-pyridazine derivatives) to refine pharmacophore models .
Advanced: How to evaluate hydrolytic stability of the pyridazinone ring?
Q. Answer :
- Forced degradation studies :
- Stabilization strategies : Introduce electron-withdrawing groups (e.g., -CF3) at C-5 to reduce ring opening .
Advanced: What strategies improve selectivity over off-target receptors?
Q. Answer :
- Structural modifications :
- Selectivity profiling : Use radioligand binding assays for GPCRs and ion channels .
Advanced: How to scale up synthesis without compromising purity?
Q. Answer :
- Process optimization :
- Case study : A 10-fold scale-up maintained >90% purity by optimizing DMF-to-ethanol solvent ratios .
Advanced: What safety protocols are critical for handling reactive intermediates?
Q. Answer :
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